![molecular formula C14H21Cl2NO7S B012125 2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid CAS No. 102582-96-7](/img/structure/B12125.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol (1:1) is a chemical compound with the CAS number 102582-96-7 . This compound is a combination of acetic acid with a sulfonyl group attached to a 2,4-dichlorophenyl ring, and 2,2’,2’'-nitrilotrisethanol. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with acetic acid in the presence of a base such as pyridine. The resulting product is then reacted with 2,2’,2’'-nitrilotrisethanol to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the chlorinated phenyl ring.
Substitution: Nucleophilic substitution reactions can take place at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to dechlorinated phenyl derivatives.
Scientific Research Applications
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-: This compound lacks the nitrilotrisethanol component.
2,2’,2’'-Nitrilotrisethanol: This compound lacks the acetic acid and sulfonyl group.
Uniqueness
The combination of acetic acid, ((2,4-dichlorophenyl)sulfonyl)- with 2,2’,2’'-nitrilotrisethanol provides unique properties that are not present in the individual components. The sulfonyl group enhances the compound’s reactivity, while the nitrilotrisethanol component increases its solubility and stability .
Properties
CAS No. |
102582-96-7 |
|---|---|
Molecular Formula |
C14H21Cl2NO7S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H6Cl2O4S.C6H15NO3/c9-5-1-2-7(6(10)3-5)15(13,14)4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
InChI Key |
VFLJQTRTWFKESS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
102582-96-7 |
Synonyms |
2-(bis(2-hydroxyethyl)amino)ethanol, 2-(2,4-dichlorophenyl)sulfonylace tic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


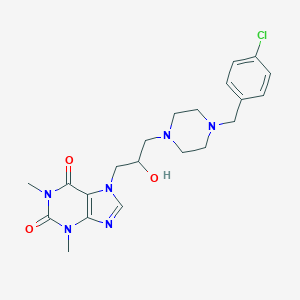
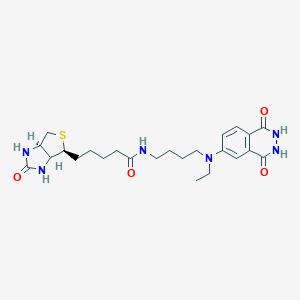
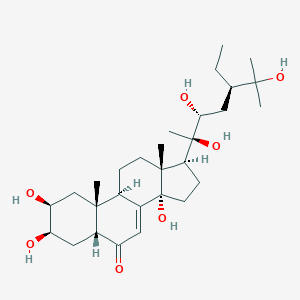
![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)
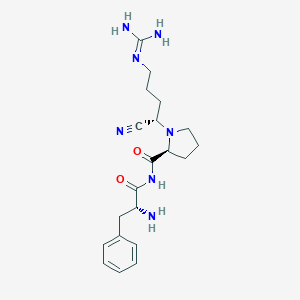
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
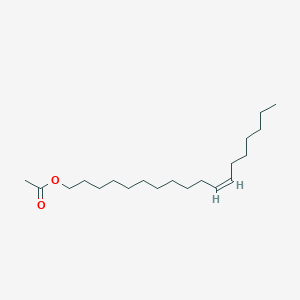
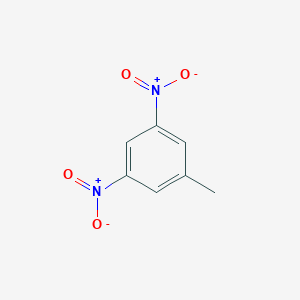
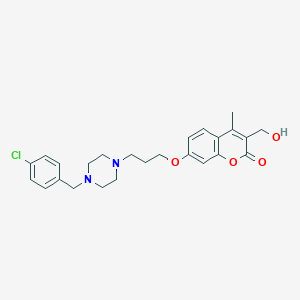
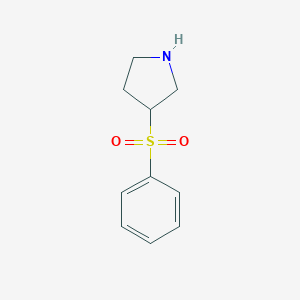
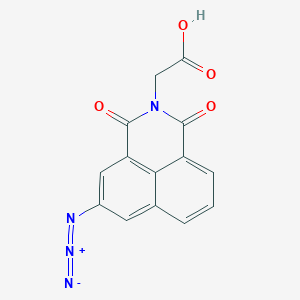

![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)
